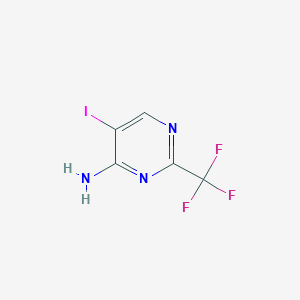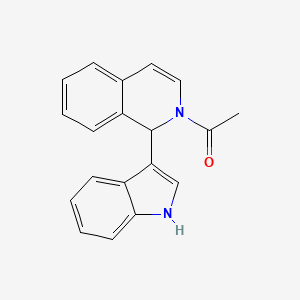
Isoquinoline, 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone is a complex organic compound that features both an indole and an isoquinoline moiety These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with isoquinoline derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indole and isoquinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The indole and isoquinoline rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Indol-3-yl)ethanone: Lacks the isoquinoline moiety, making it less complex.
Isoquinolin-2(1H)-one: Contains the isoquinoline structure but lacks the indole ring.
1-(1H-Indol-3-yl)isoquinoline: Similar structure but different functional groups.
Uniqueness
1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone is unique due to the combination of indole and isoquinoline structures in a single molecule. This dual presence enhances its potential for diverse biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
71999-22-9 |
|---|---|
Formule moléculaire |
C19H16N2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
1-[1-(1H-indol-3-yl)-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C19H16N2O/c1-13(22)21-11-10-14-6-2-3-7-15(14)19(21)17-12-20-18-9-5-4-8-16(17)18/h2-12,19-20H,1H3 |
Clé InChI |
YCHXQUZTRTXQKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)
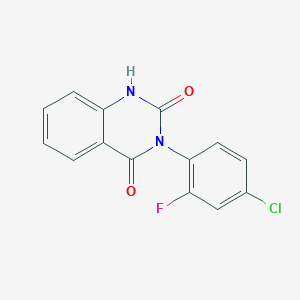
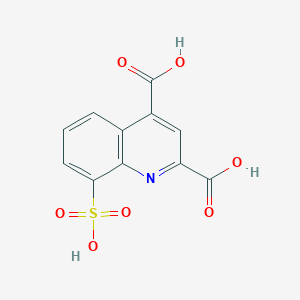
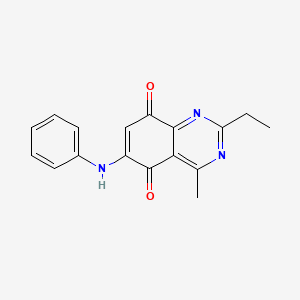
![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
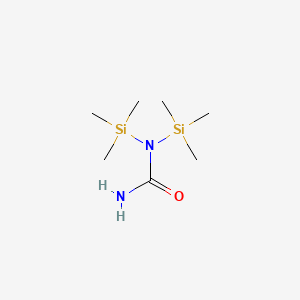
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)




